3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

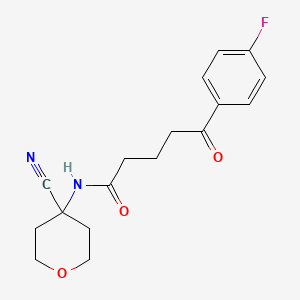

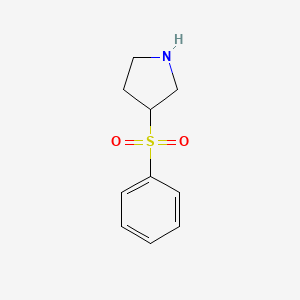

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one is a chemical compound with the CAS Number: 1340410-90-3 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-5-yl)cyclopentanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O/c1-11-9(4-5-10-11)7-2-3-8(12)6-7/h4-5,7H,2-3,6H2,1H3 . This indicates the presence of a cyclopentanone ring with a 1-methyl-1H-pyrazol-5-yl group attached.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Conformational Studies

Research has been conducted on the synthesis and conformational analysis of related pyrazole derivatives. For example, a study detailed the synthesis of a pyrazole derivative through cyclocondensation, emphasizing its molecular and crystal structure. This compound, characterized by X-ray diffraction, showed significant dihedral angles indicating non-coplanarity between pyrazole and phenyl rings, highlighting its potential in material science and molecular engineering (P. Channar et al., 2019).

Biological Evaluation

Another aspect of research involves the biological evaluation of pyrazole derivatives, such as the identification of COX-2 inhibitors, showcasing the therapeutic potential of these compounds in medical research (T. Penning et al., 1997).

Synthetic Methodologies

Innovative synthetic methodologies using related compounds have been developed, including one-pot processes for synthesizing partial nicotinic acid receptor agonists. These methods demonstrate the versatility and efficiency of pyrazole derivatives in organic synthesis (Robert D. Wilson et al., 2009).

Material Science Applications

Pyrazole derivatives have also been investigated for their potential in material science, such as the development of water-soluble ruthenium(II)−N-heterocyclic carbene complexes. These complexes are notable for their catalytic properties, including hydrogenation reactions and modification of lipid membranes, which could have significant implications for industrial chemistry and material science (Péter Csabai & F. Joó, 2004).

Antioxidant Activity

Moreover, the antioxidant activity of thiazolyl–pyrazolone derivatives has been explored, revealing their potential in developing new antioxidant agents. Such studies are crucial for understanding the chemical basis of antioxidative mechanisms and for the development of novel therapeutics (H. Gaffer et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-methylpyrazol-3-yl)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(4-5-10-11)7-2-3-8(12)6-7/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLJFPQWWZRSPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2939721.png)

![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)

![3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2939732.png)

![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)

![Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2939739.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2939742.png)